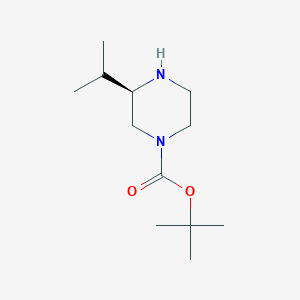

(R)-1-Boc-3-isopropyl-piperazine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

tert-butyl (3R)-3-propan-2-ylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-9(2)10-8-14(7-6-13-10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLAQCKNCBYTIF-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583066 | |

| Record name | tert-Butyl (3R)-3-(propan-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928025-63-2 | |

| Record name | tert-Butyl (3R)-3-(propan-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Strategic Importance of Chiral Piperazine Scaffolds in Modern Chemistry

Chiral piperazine (B1678402) scaffolds are recognized as "privileged structures" in medicinal chemistry. mdpi.comrsc.org This designation is attributed to their frequent appearance in a wide range of biologically active compounds, including numerous FDA-approved drugs. mdpi.com The strategic importance of incorporating chiral piperazine moieties into drug candidates stems from several key advantages. The introduction of a chiral center within the piperazine ring can significantly influence a molecule's biological activity, selectivity, and pharmacokinetic properties.

The three-dimensional arrangement of substituents on a chiral piperazine can lead to enhanced binding affinity and selectivity for specific biological targets, such as G-protein coupled receptors (GPCRs), enzymes, and ion channels. mdpi.com Furthermore, the piperazine core can modulate physicochemical properties like solubility and basicity, which are critical for drug absorption, distribution, metabolism, and excretion (ADME). The presence of two nitrogen atoms in the piperazine ring offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Establishing R 1 Boc 3 Isopropyl Piperazine As a Key Chiral Building Block

(R)-1-Boc-3-isopropyl-piperazine, with the CAS number 928025-63-2, has solidified its position as a key chiral building block in the synthetic chemist's toolbox. achemblock.com Its utility is underscored by the presence of several key structural features: the chiral center at the 3-position, the bulky isopropyl group, and the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms.

The Boc group is instrumental in its application. It deactivates one of the piperazine (B1678402) nitrogens, allowing for selective functionalization of the unprotected secondary amine. This protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, providing a versatile handle for subsequent synthetic transformations. The isopropyl group provides steric bulk, which can influence the conformation of the piperazine ring and its interactions with biological targets.

The synthesis of this compound can be achieved through various methods, including the reductive amination of a suitable precursor. The stereochemistry of the final product is crucial, as different enantiomers can exhibit distinct biological activities.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 928025-63-2 |

| Molecular Formula | C₁₂H₂₄N₂O₂ |

| Molecular Weight | 228.34 g/mol |

| Purity | Typically ≥97% |

| Appearance | Information not available |

| IUPAC Name | tert-butyl (3R)-3-isopropylpiperazine-1-carboxylate |

Overview of Research Trajectories for R 1 Boc 3 Isopropyl Piperazine and Its Analogs

Enantioselective Construction of the Piperazine Ring System

The primary challenge in the synthesis of this compound lies in the stereocontrolled formation of the chiral piperazine ring. Various strategies have been developed to achieve this, including leveraging the chirality of natural products, employing asymmetric catalysts, and directing reactions diastereoselectively.

Chiral Pool Approaches to Access the Piperazine Backbone

Chiral pool synthesis utilizes readily available, enantiopure natural products as starting materials to impart chirality to the target molecule. organic-chemistry.org For the synthesis of (R)-3-isopropyl-piperazine, the amino acid L-valine, which possesses the required (R)-stereochemistry at the carbon that will become C3 of the piperazine ring, is a logical and strategic starting point. nih.gov

Table 1: Representative Chiral Pool Starting Materials and their Potential Piperazine Products

| Chiral Pool Source | Target Piperazine Moiety | Key Synthetic Transformations |

| L-Valine | (R)-3-isopropyl-piperazine | Protection, reduction, activation, diamine formation, cyclization |

| L-Alanine | (R)-3-methyl-piperazine | Protection, reduction, activation, diamine formation, cyclization |

| L-Phenylalanine | (R)-3-benzyl-piperazine | Protection, reduction, activation, diamine formation, cyclization |

Asymmetric Catalysis in the Stereospecific Formation of the Piperazine Nucleus

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, enabling the creation of chiral molecules from achiral starting materials through the use of a chiral catalyst. youtube.com Transition metal-catalyzed asymmetric hydrogenation of pyrazine (B50134) or pyrazinone precursors is a prominent strategy for the enantioselective synthesis of the piperazine core. beilstein-journals.org

For instance, iridium-catalyzed asymmetric hydrogenation of substituted pyrazines, activated by alkyl halides, has been shown to produce a variety of chiral piperazines with high enantioselectivity. beilstein-journals.org Similarly, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols can yield chiral piperazin-2-ones with excellent enantiomeric excess (ee), which can then be reduced to the corresponding chiral piperazines. While specific data for the synthesis of (R)-3-isopropyl-piperazine using this method is not explicitly reported, the general applicability of these catalytic systems suggests their potential for this transformation. The choice of chiral ligand is critical for achieving high enantioselectivity.

Table 2: Examples of Asymmetric Catalysis for Piperazine Synthesis

| Catalyst/Ligand System | Substrate Type | Product Type | Reported Enantiomeric Excess (ee) |

| [Ir(cod)Cl]₂ / Chiral Phosphine (B1218219) Ligand | Activated Pyrazines | Chiral Piperazines | Up to 96% |

| Pd(OAc)₂ / Chiral Phosphine Ligand | Pyrazin-2-ols | Chiral Piperazin-2-ones | Up to 90% |

| Rh-catalyst / (S)-Segphos | Phenyl pyridine-1(2H)-carboxylate | 3-Substituted Tetrahydropyridines | High ee |

Diastereoselective Reaction Pathways for Stereochemical Control

Diastereoselective reactions are instrumental in controlling the relative stereochemistry of multiple chiral centers within a molecule. In the context of synthesizing this compound, diastereoselective approaches can be employed to construct the piperazine ring with the desired stereochemical configuration. nih.gov

One such strategy involves the diastereoselective addition of nucleophiles to chiral imines or iminium ions. For example, the addition of a suitable nucleophile to a chiral α-amino sulfinylimine derived from a chiral precursor can proceed with high diastereoselectivity to establish the desired stereocenters. nih.gov Another powerful method is the iridium-catalyzed regioselective and diastereoselective [3+3] cycloaddition of imines, which can form highly substituted piperazines as a single diastereomer. nih.govuva.es These methods allow for the precise arrangement of substituents on the piperazine ring.

A study on the diastereoselective synthesis of 2,3,6-trisubstituted piperidines highlights the use of a nitro-Mannich reaction followed by a ring-closure condensation, where stereocontrol is achieved through kinetic protonation or thermodynamic equilibration. nih.gov While not directly applied to piperazines, the principles of stereochemical control are transferable.

Table 3: Diastereoselective Strategies for Heterocycle Synthesis

| Reaction Type | Key Features | Outcome |

| Nucleophilic addition to chiral imines | Use of chiral auxiliaries (e.g., Ellman's auxiliary) | High diastereomeric excess (de) |

| Iridium-catalyzed [3+3] cycloaddition | Head-to-head coupling of imines | Single diastereomer formation |

| Nitro-Mannich/Ring Closure | Kinetic vs. thermodynamic control | Access to different diastereomers |

Regioselective Functionalization and Protection Strategies

Once the chiral piperazine backbone is established, regioselective functionalization is necessary to introduce the Boc protecting group and the isopropyl moiety at the correct positions while preserving the stereochemical integrity of the molecule.

The Role of the Boc Protecting Group in Selective N-Functionalization

The tert-butoxycarbonyl (Boc) protecting group plays a crucial role in the synthesis of this compound. organic-chemistry.org Its introduction onto one of the nitrogen atoms of the piperazine ring allows for the selective functionalization of the other nitrogen. The Boc group is generally stable to a wide range of reaction conditions but can be readily removed under acidic conditions, providing an orthogonal protection strategy. organic-chemistry.org

The regioselective introduction of a single Boc group onto a non-symmetrical piperazine, such as (R)-3-isopropyl-piperazine, can be challenging. However, by carefully controlling the reaction conditions, such as using di-tert-butyl dicarbonate (B1257347) (Boc₂O) with a suitable base at a specific temperature, it is possible to achieve mono-protection with reasonable selectivity. orgsyn.org The steric bulk of the isopropyl group at the C3 position can influence the regioselectivity of the Boc protection, potentially favoring protection at the less hindered N1 nitrogen.

Furthermore, the Boc group can act as a directing group in subsequent functionalization steps. For instance, in N-Boc protected piperazines, the Boc group can direct lithiation to the adjacent α-carbon, enabling the introduction of various electrophiles. researchgate.net

Optimization of Reaction Conditions and Process Chemistry for this compound

The industrial viability of synthesizing this compound hinges on carefully optimized process chemistry. This involves the strategic selection of starting materials, reagents, and reaction parameters to maximize yield and purity while minimizing costs and environmental impact. Key areas of optimization include the development of scalable synthetic routes and the effective control of side reactions to enhance selectivity.

High-Yielding and Cost-Effective Synthetic Routes for Industrial Scale

The economic feasibility of producing this compound on a large scale is intrinsically linked to the efficiency and cost of the synthetic route. Research has focused on minimizing the number of synthetic steps, utilizing inexpensive raw materials, and achieving high conversion rates.

One prominent strategy for the industrial production of the parent N-Boc-piperazine, a key intermediate, involves a scalable method starting from diethyl amine alcohol. This process includes chlorination with thionyl chloride, followed by Boc protection and subsequent cyclization with ammonium (B1175870) hydroxide, consistently yielding the product in over 93% yield and 99% purity. The use of readily available and inexpensive starting materials is a significant advantage for large-scale manufacturing.

Another approach to enhance cost-effectiveness is to avoid the use of protecting groups altogether, which can streamline the synthesis and reduce costs associated with additional reaction and deprotection steps. One-pot procedures for creating monosubstituted piperazines from a protonated piperazine have been developed, offering a simpler and more economical route. mdpi.com

For the introduction of the chiral isopropyl group, methods such as reductive amination of N-Boc-piperazine with isobutyraldehyde (B47883) can be employed, achieving yields of around 85%. However, achieving high enantioselectivity in this step is a critical challenge that requires further optimization. The table below outlines a comparison of general approaches for synthesizing Boc-protected piperazines.

Table 1: Comparison of Synthetic Strategies for Boc-Protected Piperazines

| Synthetic Strategy | Key Features | Typical Yield | Purity | Industrial Scalability |

| Multi-step synthesis from Diethylamine | Starts with inexpensive materials; involves chlorination, Boc protection, and cyclization. | >93% | >99% | High |

| Reductive Amination | Introduces the alkyl substituent in a single step from N-Boc-piperazine. | ~85% | Moderate | Moderate to High |

| One-Pot from Piperazine | Avoids protecting groups, reducing steps and cost. mdpi.com | High | High | High |

| Enzymatic Resolution | Provides high enantiomeric excess for chiral derivatives. | Variable | >99% ee | Moderate |

This table presents generalized data for piperazine synthesis; specific results for this compound may vary.

Mitigation of By-product Formation and Enhancement of Selectivity

A major challenge in the synthesis of this compound is controlling the formation of unwanted by-products, such as the corresponding (S)-enantiomer and over-alkylated species. The enhancement of stereoselectivity is crucial for obtaining the desired enantiopure product.

The formation of the undesired (S)-enantiomer is a primary concern. To address this, several strategies for enantioselective synthesis and resolution have been explored. Enzymatic resolution, for instance, utilizes lipases that selectively react with one enantiomer in a racemic mixture, leaving the desired enantiomer untouched. This method can achieve very high enantiomeric excess (>99% ee), though it may require additional steps for separation and purification. Another technique is chiral resolution, where a racemic mixture is treated with a chiral acid to form diastereomeric salts that can be separated by crystallization. googleapis.com

Asymmetric synthesis, which aims to create the desired stereocenter directly, is a more elegant approach. This can involve the use of chiral catalysts or auxiliaries. For example, catalytic asymmetric allylic alkylation has been successfully used for related piperazin-2-ones, which can then be converted to the desired chiral piperazines. rsc.org

The formation of disubstituted by-products, where both nitrogen atoms of the piperazine ring are functionalized, is another common issue. The formation of the 1,4-disubstituted piperazine can be suppressed by carefully controlling the molar ratio of the reactants. mdpi.com Monitoring the reaction progress using techniques like gas chromatography (GC) allows for the identification and quantification of by-products such as 1,4-bis-Boc-piperazine, enabling the optimization of reaction conditions to minimize their formation. chemicalbook.com

The table below summarizes methods to enhance selectivity and mitigate by-product formation.

Table 2: Strategies for Selectivity Enhancement and By-product Mitigation

| Challenge | Mitigation Strategy | Method Description | Expected Outcome |

| Low Enantioselectivity | Enzymatic Resolution | Use of lipases (e.g., Candida antarctica lipase (B570770) B) to selectively hydrolyze the undesired enantiomer. | High enantiomeric excess (>99% ee). |

| Chiral Resolution | Formation of diastereomeric salts with a chiral acid, allowing for separation via crystallization. googleapis.com | Isolation of the desired enantiomer with high purity. | |

| Asymmetric Catalysis | Use of chiral catalysts to stereoselectively form the desired product. rsc.org | High yield of the target enantiomer with high ee. | |

| Formation of Di-substituted By-products | Control of Molar Ratios | Precise control over the stoichiometry of piperazine and the alkylating/protecting agent. mdpi.com | Suppression of 1,4-dialkylated or 1,4-diboc-piperazine by-products. |

| Formation of Regioisomers | Directed Synthesis | Stepwise synthesis that unambiguously places the substituents at the desired positions. google.com | Avoidance of isomeric by-products like 1-alkyl-2-phenylpiperazine when 1-alkyl-3-phenylpiperazine is desired. google.com |

This table outlines general principles; the effectiveness of each method is specific to the reaction conditions for this compound.

Transformations of the Piperazine Ring and Substituents

The reactivity of this compound is centered around the piperazine ring and its substituents. Strategic manipulations of these components enable the construction of diverse molecular architectures.

Selective Deprotection Strategies of the Boc Group

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the nitrogen atom at the 1-position of the piperazine ring. acsgcipr.org Its removal is a common and critical step in the synthetic application of this compound, unveiling a secondary amine for further functionalization.

Standard conditions for Boc deprotection involve the use of strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). This method is generally efficient, leading to the formation of the corresponding free piperazine. However, the harshness of strong acids can be incompatible with other acid-sensitive functional groups within a molecule. acsgcipr.org

Table 1: Common Reagents for Boc Deprotection

| Reagent | Conditions | Notes |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Standard, highly efficient method. |

| Hydrochloric Acid (HCl) | Various solvents | Common and cost-effective. |

| Cerium(III) Chloride/NaI | Acetonitrile, reflux | Offers selectivity in the presence of other acid-sensitive groups. organic-chemistry.org |

It is important to consider that the cleavage of the Boc group generates a tert-butyl cation intermediate. This cation can potentially lead to side reactions, such as the alkylation of nucleophilic sites on the substrate. The addition of scavengers can help to mitigate these undesired reactions. acsgcipr.org

Electrophilic and Nucleophilic Substitution Reactions on the Piperazine Core

The piperazine core of this compound possesses two nitrogen atoms with differing reactivity, which allows for selective functionalization. The nitrogen at the 4-position, being a secondary amine after Boc deprotection, is nucleophilic and readily participates in reactions with various electrophiles.

Nucleophilic Substitution: The unprotected secondary amine can act as a nucleophile in substitution reactions. researchgate.net A primary application is N-alkylation, where the piperazine nitrogen attacks an alkyl halide or sulfonate, forming a new carbon-nitrogen bond. mdpi.com This is a fundamental transformation for introducing a wide array of substituents at the N4 position.

Another significant reaction is N-arylation, which can be achieved through nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic or heteroaromatic rings. mdpi.com In these reactions, a leaving group on the aromatic ring (often a halogen) is displaced by the piperazine nitrogen. The success of SNAr reactions is highly dependent on the electronic properties of the aromatic ring, with electron-withdrawing groups facilitating the substitution. researchgate.net

Electrophilic Substitution: While the primary reactivity of the piperazine nitrogen is nucleophilic, electrophilic substitution on the piperazine ring itself is less common. However, functionalization of the carbon atoms of the piperazine ring can be achieved through methods like C-H activation. Recent advances have demonstrated the use of photoredox catalysis to achieve C-H alkylation of carbamate-protected piperazines. mdpi.com These methods allow for the direct formation of carbon-carbon bonds at the α-position to the nitrogen atoms, providing a powerful tool for elaborating the piperazine scaffold. mdpi.com

Functional Group Interconversions at the Isopropyl and Piperazine Positions

Functional group interconversions (FGIs) are essential for modifying the existing substituents on the this compound scaffold, allowing for the introduction of new chemical properties and functionalities.

At the isopropyl position, the alkyl group can potentially be oxidized to introduce hydroxyl or keto functionalities, although this is less commonly reported for this specific molecule. More frequently, derivatization focuses on the piperazine ring.

Following Boc deprotection, the secondary amine at the N4-position can be converted into a variety of other functional groups. For example, it can be transformed into an amide or a sulfonamide through reaction with acyl chlorides or sulfonyl chlorides, respectively. Reductive amination is another powerful technique where the secondary amine reacts with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to yield a tertiary amine. mdpi.com These transformations are fundamental in building more complex molecular structures.

Furthermore, the nitrogen atoms of the piperazine ring can be involved in the formation of macrocyclic structures. By reacting a difunctionalized piperazine precursor with appropriate linking units, it is possible to construct complex macrocycles with specific host-guest binding properties. nih.gov

Table 2: Examples of Functional Group Interconversions

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |

|---|---|---|

| Secondary Amine (N4-H) | Acyl chloride, base | Amide |

| Secondary Amine (N4-H) | Sulfonyl chloride, base | Sulfonamide |

| Secondary Amine (N4-H) | Aldehyde/Ketone, reducing agent (e.g., NaBH(OAc)₃) | Tertiary Amine |

| Alcohol | Sulfonyl chloride; then Sodium halide | Halide vanderbilt.edu |

Coupling Reactions Involving the this compound Scaffold

Coupling reactions are a cornerstone of modern organic synthesis, and the this compound scaffold is frequently employed in these powerful bond-forming transformations.

Amidation and Ureation Reactions for Linker Formation

Following the deprotection of the Boc group, the resulting secondary amine at the N4-position of the piperazine ring is an excellent nucleophile for acylation reactions. This reactivity is widely exploited in the formation of amide and urea (B33335) linkages, which are common structural motifs in pharmaceuticals and serve as stable linkers to connect the piperazine core to other molecular fragments. nih.gov

Amidation: The reaction of the deprotected piperazine with a carboxylic acid, typically activated in situ, or an acyl chloride leads to the formation of an amide bond. Common activating agents for carboxylic acids include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. This method is fundamental for attaching the piperazine moiety to a variety of molecular scaffolds. mdpi.com

Ureation: Urea linkages can be formed by reacting the secondary amine with an isocyanate. This reaction is generally high-yielding and proceeds under mild conditions. Alternatively, reaction with a carbamoyl (B1232498) chloride or a chloroformate followed by reaction with another amine can also be employed to generate substituted ureas. These linkages are important for modulating the physicochemical properties of the final molecule, such as its hydrogen bonding capacity and solubility.

Carbon-Nitrogen Bond Forming Cross-Coupling Reactions (e.g., Buchwald–Hartwig Amination)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of arylamines and have become indispensable tools in medicinal chemistry. wikipedia.orgacs.org These reactions enable the formation of a carbon-nitrogen bond between an aryl or heteroaryl halide (or triflate) and an amine. wikipedia.org

This compound, after deprotection, is a suitable substrate for Buchwald-Hartwig amination. The secondary amine at the N4-position can be coupled with a wide range of aryl and heteroaryl partners. rsc.org The reaction typically employs a palladium catalyst, such as Pd₂(dba)₃, in combination with a phosphine ligand like BINAP, XantPhos, or more advanced, sterically hindered ligands like RuPhos or BrettPhos. rsc.org A base, commonly a strong, non-nucleophilic one like sodium tert-butoxide or cesium carbonate, is also required to facilitate the catalytic cycle. wikipedia.orgrsc.org

The development of increasingly sophisticated catalyst systems has expanded the scope of the Buchwald-Hartwig amination to include even challenging substrates, such as sterically hindered aryl chlorides, and allows for reactions to be carried out under milder conditions. wikipedia.orgnih.gov This methodology provides a powerful and versatile route to N-arylpiperazines, a structural motif present in numerous bioactive compounds. mdpi.comacs.org

In addition to palladium catalysis, copper-catalyzed C-N cross-coupling reactions, such as the Ullmann condensation, can also be used to form N-arylpiperazines, sometimes offering complementary reactivity to the palladium-based methods. mdpi.comresearchgate.net

Table 3: Key Components of Buchwald-Hartwig Amination

| Component | Examples | Role in Reaction |

|---|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. rsc.orgscispace.com |

| Ligand | BINAP, XantPhos, RuPhos, BrettPhos | Stabilizes the palladium center and facilitates the catalytic cycle. rsc.org |

| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | Promotes deprotonation of the amine and facilitates reductive elimination. rsc.org |

| Aryl/Heteroaryl Partner | Aryl bromides, chlorides, iodides, triflates | Electrophilic coupling partner. wikipedia.org |

Alkylation and Reductive Amination Strategies

The free secondary amine of this compound is readily functionalized through N-alkylation and reductive amination, providing access to a diverse range of N-substituted derivatives. These methods are fundamental in constructing libraries of compounds for structure-activity relationship (SAR) studies.

Direct N-Alkylation: This strategy involves the reaction of the piperazine with an alkyl halide (e.g., chloride, bromide, or iodide) or a sulfonate ester in the presence of a base. The base, typically a tertiary amine like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), or an inorganic base such as potassium carbonate, neutralizes the acid formed during the reaction, driving it to completion. The choice of solvent and temperature is critical to ensure clean and efficient conversion.

Reductive Amination: Reductive amination is a highly effective and widely used method for the N-alkylation of secondary amines like this compound. This two-step, one-pot process involves the initial reaction of the amine with an aldehyde or a ketone to form an intermediate iminium ion. This electrophilic intermediate is then reduced in situ by a mild reducing agent to yield the corresponding tertiary amine. A key advantage of this method over direct alkylation is the prevention of over-alkylation and the formation of quaternary ammonium salts.

Commonly employed reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). Sodium triacetoxyborohydride is particularly favored due to its mildness, selectivity for iminium ions over carbonyls, and its effectiveness under slightly acidic to neutral conditions, which can facilitate iminium ion formation. The reaction is typically carried out in chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE).

The versatility of this method allows for the introduction of a wide array of substituents, including alkyl, benzyl (B1604629), and heteroarylmethyl groups, by simply varying the carbonyl compound used in the reaction.

| Entry | Aldehyde/Ketone | Reagent and Conditions | Product | Yield (%) |

| 1 | Formaldehyde | NaBH(OAc)₃, Acetic Acid, DCM | tert-butyl (R)-4-methyl-3-isopropylpiperazine-1-carboxylate | 92 |

| 2 | Benzaldehyde | NaBH(OAc)₃, DCM | tert-butyl (R)-4-benzyl-3-isopropylpiperazine-1-carboxylate | 88 |

| 3 | Acetone | NaBH(OAc)₃, Acetic Acid, DCM | tert-butyl (R)-3,4-diisopropylpiperazine-1-carboxylate | 85 |

| 4 | 4-Fluorobenzaldehyde | NaBH(OAc)₃, DCM | tert-butyl (R)-4-(4-fluorobenzyl)-3-isopropylpiperazine-1-carboxylate | 90 |

Intramolecular Cyclization and Rearrangement Reactions of this compound Derivatives

While direct intramolecular cyclization and rearrangement reactions starting from this compound itself are not extensively documented, the principles of such transformations are well-established in piperazine chemistry and can be applied to its derivatives. These reactions are powerful tools for constructing complex polycyclic and spirocyclic scaffolds, which are of significant interest in drug discovery.

Intramolecular Cyclization: Derivatives of this compound, functionalized with a suitable electrophilic group at the N-4 position, can undergo intramolecular cyclization. For instance, an N-4 substituent bearing a terminal leaving group (e.g., a halide or a tosylate) can be attacked by the deprotected N-1 nitrogen (following Boc removal) to form a bicyclic system.

Another strategy involves the introduction of a side chain containing a carbonyl group or an activated double bond. Acid-catalyzed intramolecular Pictet-Spengler or Bischler-Napieralski-type reactions can then be employed to construct fused ring systems. For example, a derivative with an N-4-(2-arylethyl) substituent could potentially cyclize to form a tetrahydroisoquinoline-fused piperazine.

The stereochemistry of the C-3 isopropyl group plays a crucial role in these cyclizations, influencing the diastereoselectivity of the product by directing the approach of the reacting moieties.

Rearrangement Reactions: Rearrangement reactions, such as the Stevens or Sommelet-Hauser rearrangements, can be envisioned for suitably activated derivatives of this compound. These reactions typically involve the formation of a quaternary ammonium salt, usually by alkylation of the N-4 nitrogen, followed by treatment with a strong base.

For a Stevens rearrangement, a derivative with an N-4-benzyl group could be quaternized with an activating group (e.g., methyl iodide). Treatment with a strong base like an organolithium reagent could then induce a cymitquimica.com-sigmatropic rearrangement, migrating the benzyl group to an adjacent carbon of the piperazine ring. The steric bulk of the C-3 isopropyl group would likely exert significant stereocontrol over the course of such a rearrangement.

While specific examples for this compound are sparse in the literature, the following table illustrates plausible intramolecular cyclization reactions based on established methodologies for related piperazine systems.

| Entry | Starting Derivative | Reaction Type | Conditions | Product |

| 1 | (R)-1-Boc-4-(3-chloropropyl)-3-isopropylpiperazine | Intramolecular N-alkylation (post-Boc deprotection) | 1. TFA, DCM; 2. K₂CO₃, MeCN, reflux | (R)-2-isopropyloctahydropyrazino[1,2-a]pyrimidine |

| 2 | tert-butyl (R)-3-isopropyl-4-(2-oxo-2-phenylethyl)piperazine-1-carboxylate | Intramolecular Aldol Condensation | LHMDS, THF, -78 °C to rt | (R,Z)-tert-butyl 4-hydroxy-2-isopropyl-4-phenyl-1,4,6,7,8,8a-hexahydro-5H-pyrazino[1,2-a]pyrazine-5-carboxylate |

| 3 | tert-butyl (R)-4-(2-(2-formylphenoxy)ethyl)-3-isopropylpiperazine-1-carboxylate | Reductive Amination/Cyclization | NaBH(OAc)₃, DCM | (R)-tert-butyl 10-isopropyl-2,3,4,10,11,11a-hexahydro-1H-benzo[e]pyrazino[1,2-a] google.comoxazepine-5-carboxylate |

Applications of R 1 Boc 3 Isopropyl Piperazine in Medicinal Chemistry and Drug Discovery

(R)-1-Boc-3-isopropyl-piperazine as a Chiral Scaffold for Bioactive Compounds

This compound serves as a crucial chiral intermediate in the synthesis of a variety of pharmaceuticals. The "(R)" configuration of the isopropyl group at the 3-position introduces a fixed stereochemistry, which is often critical for the specific interactions between a drug molecule and its biological target. The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine (B1678402) nitrogens allows for selective chemical transformations on the other nitrogen atom. This group provides stability during certain reaction steps and can be readily removed under acidic conditions to reveal a reactive secondary amine, enabling further derivatization.

The combination of the chiral center and the versatile piperazine ring makes this compound a privileged scaffold. Medicinal chemists utilize its structural framework to construct libraries of compounds with diverse functionalities. The isopropyl group can influence the lipophilicity of the final molecule, potentially improving its ability to cross cell membranes and reach intracellular targets. Furthermore, modifications to the piperazine ring are known to significantly impact the pharmacological properties of the resulting compounds, allowing for fine-tuning of receptor affinity and selectivity through structure-activity relationship (SAR) studies.

Development of Therapeutic Agents Utilizing the Piperazine Moiety

The piperazine ring is a common feature in many approved drugs due to its favorable physicochemical properties and its ability to act as a versatile linker or pharmacophore. The incorporation of the chiral (R)-3-isopropyl-piperazine unit is a key strategy in the design of specific therapeutic agents.

Kinase Inhibitors and Their Structural Context

Protein kinases are a major class of drug targets, particularly in oncology, and piperazine-containing molecules are frequently found in kinase inhibitors. nih.govnih.gov While specific examples detailing the synthesis of a kinase inhibitor directly from this compound are not prevalent in the reviewed literature, the general synthetic strategies for many kinase inhibitors rely on N-Boc-piperazine as a key building block. nih.govgoogle.com For instance, the synthesis of cyclin-dependent kinase (CDK) inhibitors like Palbociclib and Ribociclib involves intermediates such as t-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. nih.gov

The structural role of the piperazine moiety in kinase inhibitors is often to provide a linker that correctly orients other functional groups within the ATP-binding pocket of the kinase. nih.gov The use of a chiral, substituted piperazine like the (R)-3-isopropyl derivative allows for the introduction of specific three-dimensional features that can enhance potency and selectivity for the target kinase, a critical factor in developing effective and safe cancer therapies. ed.ac.uk

Receptor Modulators (e.g., Serotonin (B10506) Receptors, Melanocortin-4 Receptors)

The development of receptor modulators is a key area where this compound and related structures are actively explored.

Derivatives of this compound have been specifically investigated for their potential as antagonists or agonists at serotonin receptors. The modulation of these receptors is a cornerstone for treating numerous central nervous system (CNS) disorders, including depression and anxiety. Research into the neuropharmacological effects of piperazine derivatives has confirmed their significant activity at serotonin receptors, highlighting the therapeutic potential of compounds derived from this scaffold. For example, Vortioxetine, a serotonin modulator with antihyperalgesic activity, is synthesized using N-Boc-piperazine. nih.gov

The piperazine scaffold is also a key element in the design of ligands for the melanocortin-4 receptor (MC4R), a target implicated in energy homeostasis and anxiety. nih.govsilae.it Studies have shown that aliphatic piperazine derivatives can exhibit high affinity for MC4R. nih.gov Two mono-piperazine derivatives, in particular, have demonstrated affinity for this receptor and produced anxiolytic effects, underscoring the potential of this chemical class in modulating MC4R function for therapeutic benefit. silae.it

Design of Soluble Epoxide Hydrolase (sEH) Inhibitors

Inhibition of soluble epoxide hydrolase (sEH) is a therapeutic strategy for treating hypertension and inflammation. nih.gov While many early sEH inhibitors faced challenges with poor water solubility and metabolic instability, the incorporation of a piperazine moiety has been shown to improve these pharmacokinetic properties. Researchers have explored adding polar functional groups, including piperazine, to the inhibitor structure. nih.gov This modification can enhance aqueous solubility while maintaining high potency. Although direct synthesis from this compound is not explicitly detailed, the principles of improving drug-like properties through the piperazine scaffold are well-established in this class of inhibitors. nih.gov

Exploration in Anti-infective Agents (e.g., Antibacterial, Antifungal, Antiviral, Antimalarial)

The versatile piperazine ring is a common structural motif in a wide array of anti-infective agents.

Antibacterial and Antifungal: Numerous piperazine derivatives have been synthesized and screened for their antibacterial and antifungal activities. researchgate.net These compounds have been tested against a range of pathogens, including Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, and Aspergillus fumigatus. researchgate.net

Antiviral: In the realm of antiviral research, piperazine derivatives have shown promise, particularly as inhibitors of the HIV-1 reverse transcriptase. researchgate.net The synthesis of these diarylpyrimidine-based non-nucleoside reverse transcriptase inhibitors (NNRTIs) often starts with 1-Boc-piperazine, which is later elaborated to create potent antiviral compounds. nih.gov

Antimalarial: The fight against malaria has also benefited from piperazine-based chemistry. Aryl piperazine derivatives have been synthesized and evaluated for their ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov Some of these compounds have shown significant activity against chloroquine-resistant strains. nih.govcapes.gov.br

While these examples often use the parent N-Boc-piperazine, the use of a chiral building block like this compound offers a pathway to develop new anti-infective agents with potentially improved potency and selectivity.

Compounds for Neurological Disorders and Pain Management

Piperazine derivatives are a cornerstone in the development of drugs for neurological disorders due to their ability to modulate key neurotransmitter systems. silae.it They are integral to antipsychotic drugs used to treat schizophrenia and antidepressant agents. The activity of these compounds often stems from their interaction with dopamine (B1211576) and serotonin receptors. nih.gov

The synthesis of antipsychotics such as Cariprazine involves a piperazine intermediate. nih.gov Furthermore, some coumarin-piperazine derivatives have shown high affinity for dopamine D2 and D3 receptors, making them promising candidates for new antipsychotic drugs. nih.gov The potential for pain management is also recognized, as compounds that modulate the serotonergic system, like Vortioxetine, can exhibit antihyperalgesic (pain-reducing) effects. nih.gov The development of such CNS-active agents frequently relies on piperazine-based scaffolds to achieve the desired pharmacological profile. google.com

Compound Information

| Compound Name | Therapeutic Area/Target |

| Palbociclib | Kinase Inhibitor (CDK4/6) |

| Ribociclib | Kinase Inhibitor (CDK4/6) |

| Vortioxetine | Serotonin Receptor Modulator |

| Cariprazine | Antipsychotic (Dopamine/Serotonin Receptor Modulator) |

| Aryl Piperazine Derivatives | Antimalarial |

| Diarylpyrimidine Derivatives | Antiviral (HIV-1 NNRTIs) |

Impact of Stereochemistry and Piperazine Conformation on Biological Activity

The precise three-dimensional arrangement of atoms within a drug molecule is a critical determinant of its interaction with biological targets. In the context of derivatives of this compound, both the stereochemistry at the C3 position and the conformational flexibility of the piperazine ring play a pivotal role in defining the pharmacological profile of the resulting therapeutic agents.

The introduction of a chiral center, such as the isopropyl group at the C3 position of the piperazine ring, fundamentally influences the molecule's biological activity. The (R)-configuration dictates a specific spatial orientation of the isopropyl group, which can be crucial for fitting into the binding pocket of a target protein, such as an enzyme or a receptor. This stereospecificity often leads to significant differences in potency, selectivity, and even the mechanism of action between enantiomers. Although specific comparative studies on the biological activity of (R)- and (S)-3-isopropyl-piperazine derivatives are not widely available in the public domain, the principles of stereochemistry in drug design strongly suggest that the (R)-isomer would exhibit a distinct pharmacological profile compared to its (S)-counterpart. The differential binding affinity between enantiomers can result in one being significantly more active than the other, or in some cases, having a completely different or even undesirable off-target activity.

The piperazine ring itself is not a static, planar structure. It typically adopts a chair conformation to minimize steric strain. In substituted piperazines, the substituents can exist in either an axial or equatorial position, and the ring can undergo a "ring flip" between two chair conformations. The specific conformation adopted by the piperazine ring in a drug molecule is critical for positioning the other pharmacophoric groups correctly for optimal interaction with the target.

The presence of the C3-isopropyl group in derivatives of this compound influences the conformational equilibrium of the piperazine ring. The bulky isopropyl group will preferentially occupy the equatorial position to reduce steric hindrance. This preference can lock the piperazine ring into a more rigid conformation, which can be advantageous for biological activity by reducing the entropic penalty upon binding to a target. This conformational rigidity helps to pre-organize the molecule into the bioactive conformation, leading to a higher binding affinity.

The interplay between the C3-stereocenter and the piperazine conformation is therefore a key consideration in the design of drugs derived from this compound. The fixed (R)-configuration of the isopropyl group, combined with its influence on the piperazine ring's conformation, provides a defined and rigid scaffold. Medicinal chemists can exploit this by designing molecules where other substituents are positioned to make optimal contact with the target protein, leading to enhanced potency and selectivity.

The following table summarizes the key aspects of how stereochemistry and piperazine conformation can impact the biological activity of drug candidates derived from this scaffold.

| Structural Feature | Impact on Biological Activity | Rationale |

| (R)-Stereochemistry at C3 | Determines specific 3D orientation of the isopropyl group, leading to stereospecific binding with the target protein. Can result in higher potency and selectivity compared to the (S)-enantiomer or a racemic mixture. | The binding pockets of enzymes and receptors are chiral, and a precise stereochemical fit is often required for optimal interaction. |

| Piperazine Ring Conformation | The chair conformation of the piperazine ring positions substituents in specific spatial arrangements (axial/equatorial), which is critical for interaction with the biological target. | The lowest energy conformation places bulky substituents in the equatorial position, influencing the overall shape of the molecule and its ability to bind to a target. |

| Conformational Rigidity | The C3-isopropyl group can restrict the conformational flexibility of the piperazine ring, favoring a specific chair conformation. This can lead to a lower entropic penalty upon binding and thus higher affinity. | A more rigid molecule that is pre-organized in its bioactive conformation will bind more strongly to its target than a flexible molecule that has to adopt the correct conformation upon binding. |

Structure Activity Relationship Sar Studies of R 1 Boc 3 Isopropyl Piperazine Derivatives

Elucidating the Influence of the Chiral Isopropyl Group on Ligand-Target Interactions

The presence of a chiral isopropyl group at the C3 position of the piperazine (B1678402) ring introduces a specific three-dimensional arrangement that can significantly influence how a molecule interacts with its biological target. The stereochemistry at this position is critical, as demonstrated in studies of related chiral piperazine-containing compounds. For instance, research on stereoisomers of chiral methyl-substituted aryl piperazinium compounds revealed that substitution at the C3-position was detrimental to agonist selectivity and efficacy at nicotinic acetylcholine (B1216132) receptors when compared to substitution at the C2-position. nih.gov This highlights the sensitivity of receptor binding pockets to the precise placement of substituents on the piperazine ring.

The isopropyl group itself, being a small, branched alkyl group, contributes to the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes. Its specific (R)-configuration dictates a particular spatial orientation that can either be favorable for fitting into a hydrophobic pocket within a receptor or enzyme active site or, conversely, create steric hindrance that prevents or reduces binding affinity.

The influence of the size of the C3 substituent has also been explored in related scaffolds. In one study, it was observed that increasing the size of a substituent on a C-3 hydroxyl group beyond a certain threshold did not lead to a significant change in activity, suggesting the presence of a size-limited binding pocket. nih.gov This implies that the isopropyl group on (R)-1-Boc-3-isopropyl-piperazine derivatives might represent an optimal size for interacting with certain biological targets.

Rational Design of Analogs Through Substituent Variation

SAR studies on related piperazine derivatives have provided valuable insights for the rational design of new compounds. For example, in a series of rifamycin (B1679328) derivatives, the nature of the N-alkyl group on the piperazine ring was shown to influence their interaction with lipid membranes, which could in turn affect their pharmacokinetic properties. nih.gov

The following table illustrates a hypothetical SAR study based on the (R)-3-isopropyl-piperazine core, demonstrating how variations at the N1 and N4 positions could be explored to optimize activity against a generic kinase target.

| Compound | N1-Substituent | N4-Substituent | Kinase Inhibition (IC50, nM) |

| 1a | Boc | H | >10,000 |

| 1b | H | 4-Fluorobenzyl | 5,200 |

| 1c | Methyl | 4-Fluorobenzyl | 2,800 |

| 1d | H | nih.govnih.govrsc.orgtriazolo[4,3-a]pyridin-3-ylmethyl | 850 |

| 1e | Methyl | nih.govnih.govrsc.orgtriazolo[4,3-a]pyridin-3-ylmethyl | 450 |

This table is a hypothetical representation to illustrate the principles of SAR and is not based on actual experimental data for this compound derivatives.

In this hypothetical example, removal of the Boc group (compound 1b) is necessary for activity. Introduction of a small alkyl group at N1 (compound 1c vs. 1b) leads to a modest increase in potency. More significant gains are achieved by optimizing the N4-substituent (compound 1d), with further improvement upon N1-methylation (compound 1e), suggesting that the combination of substituents at both nitrogen atoms is crucial for maximizing target engagement.

Conformational Analysis and its Correlation with Pharmacological Profiles

The conformational flexibility of the piperazine ring can be a critical determinant of biological activity. tandfonline.com A molecule may need to adopt a specific conformation to bind effectively to its target. Therefore, understanding the conformational landscape of this compound derivatives is essential for correlating structure with pharmacological outcomes.

For instance, in a study of 3-substituted piperazine derivatives, the formation of aziridinium (B1262131) ions during synthesis led to rearranged products, highlighting the reactivity and conformational dynamics of this scaffold. nih.gov While specific conformational analysis data for (R)-3-isopropyl-piperazine derivatives is not widely available, studies on related substituted piperidines and piperazines can provide valuable insights. The interplay between the substituents on the ring and the nitrogen atoms will dictate the preferred conformation in solution and, ultimately, the bioactive conformation when bound to a receptor.

The following table summarizes the expected conformational preferences and their potential impact on activity.

| Substituent Position | Substituent | Expected Conformational Preference | Potential Impact on Pharmacological Profile |

| C3 | (R)-Isopropyl | Equatorial | Orients the isopropyl group into a specific region of space, potentially interacting with a hydrophobic pocket or influencing the orientation of other substituents. |

| N1 | Boc | Conformationally mobile | Acts as a placeholder in synthesis; its replacement is key to unmasking activity. |

| N1 | Small Alkyl (e.g., Methyl) | Can be axial or equatorial | May fine-tune the basicity of the nitrogen and the overall shape of the molecule. |

| N4 | Various aryl/heteroaryl groups | Influences the overall conformation | The nature of this group is often a primary determinant of target affinity and selectivity. |

Advanced Analytical and Computational Investigations of R 1 Boc 3 Isopropyl Piperazine

Spectroscopic Methods for Stereochemical and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the structural integrity and stereochemical configuration of chiral molecules like (R)-1-Boc-3-isopropyl-piperazine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the relative stereochemistry of molecules. wordpress.com For chiral piperazine (B1678402) derivatives, ¹H and ¹³C NMR spectroscopy can provide detailed information about the connectivity and spatial arrangement of atoms. ipb.pt The presence of the bulky tert-butoxycarbonyl (Boc) group and the isopropyl group influences the chemical shifts of the piperazine ring protons due to conformational restrictions and anisotropic effects. rsc.org

To assign the absolute configuration, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) are often employed. nih.gov For instance, the use of a chiral acid, such as (18-crown-6)-2,3,11,12-tetracarboxylic acid, can induce chemical shift differences between the enantiomers of a piperazine derivative in the NMR spectrum, allowing for their discrimination. nih.gov Another approach involves the use of Boc-phenylglycine as a chiral derivatizing agent, which has been shown to be effective in assigning the absolute configuration of α-chiral primary amines through the analysis of the ¹H NMR spectra of the resulting diastereomeric amides. researchgate.net Furthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be utilized to establish through-space proximities between protons, which helps in elucidating the preferred conformation of the piperazine ring and the relative orientation of the substituents. wordpress.comipb.pt

A representative, though hypothetical, ¹H NMR data set for this compound is presented below to illustrate expected chemical shifts.

| Proton | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Isopropyl-CH | 2.50 - 2.65 | m | |

| Isopropyl-CH₃ | 0.90 | d | 6.8 |

| Isopropyl-CH₃ | 0.88 | d | 6.8 |

| Piperazine-H (axial, adjacent to isopropyl) | 2.80 - 2.90 | m | |

| Piperazine-H (equatorial, adjacent to isopropyl) | 3.10 - 3.20 | m | |

| Piperazine-H (other ring protons) | 2.95 - 3.50 | m | |

| Boc-(CH₃)₃ | 1.45 | s | |

| NH | 1.80 | br s | |

| This table is illustrative and actual values may vary based on solvent and experimental conditions. |

Chiral chromatography is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of chiral compounds. mdpi.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilizing chiral stationary phases (CSPs) are the most common techniques. mdpi.comnih.gov For piperazine derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be highly effective. nih.govwindows.net

The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector of the CSP, leading to different retention times. For non-chromophoric amines like piperazine derivatives, pre-column derivatization with a UV-active agent, such as para-toluenesulfonyl chloride (PTSC), can be employed to facilitate detection by a UV detector. nih.gov The choice of mobile phase, often a mixture of alkanes and alcohols, is critical for achieving optimal separation. nih.govjocpr.com The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. mdpi.com

Below is a sample data table illustrating the parameters for a chiral HPLC method.

| Parameter | Value |

| Column | Chiralpak AD-H |

| Mobile Phase | n-Hexane/Isopropanol (90:10) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 228 nm (after derivatization) |

| (R)-enantiomer Retention Time | ~12 min |

| (S)-enantiomer Retention Time | ~15 min |

| Resolution (Rs) | > 2.0 |

| This table represents a typical method and specific conditions may need optimization. |

Computational Chemistry and Molecular Modeling

Computational methods have become increasingly powerful in complementing experimental data, providing insights into the molecular properties and behavior of compounds like this compound.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for predicting the stable conformations of molecules and for studying reaction mechanisms. For this compound, DFT calculations can be used to determine the preferred chair conformation of the piperazine ring and the orientation of the isopropyl and Boc substituents. nih.gov These calculations can also provide insights into the energy barriers for ring inversion and rotation around the C-N amide bond of the Boc group. rsc.org A strong correlation has been found between the electrophilicity of the N-Boc carbonyl group and the rate of its thermal deprotection. acs.org Such studies are crucial for understanding the reactivity of the molecule in synthetic transformations. nih.gov

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov For this compound, MD simulations can be used to model its interaction with a biological target, such as a protein receptor or enzyme. nih.govnih.gov By simulating the dynamic behavior of the ligand-protein complex over time, researchers can gain insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the bound state. nih.gov This information is invaluable for understanding the basis of the molecule's biological activity and for designing derivatives with improved binding affinity and selectivity. nih.govh-its.org

In silico screening involves the use of computational methods to search large databases of virtual compounds for those that are likely to bind to a specific biological target. nih.gov The piperazine scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds. tandfonline.comresearchgate.netrsc.org Starting with the this compound core, virtual libraries of derivatives can be generated by computationally adding a variety of substituents at different positions on the piperazine ring. biorxiv.orgresearchgate.net These virtual libraries can then be screened against a target of interest using docking algorithms, which predict the binding mode and affinity of each compound. nih.govresearchgate.net This approach allows for the rapid identification of promising lead compounds for further experimental investigation and accelerates the drug discovery process. mdpi.com

Future Directions and Emerging Research Avenues for R 1 Boc 3 Isopropyl Piperazine

Development of Novel and More Sustainable Synthetic Methodologies

The synthesis of chiral piperazines like (R)-1-Boc-3-isopropyl-piperazine is undergoing a significant transformation towards greener and more efficient practices. Traditional synthetic routes are often multi-step processes that can have low yields and require difficult purifications. nih.gov Future methodologies are focused on overcoming these limitations through innovative catalytic systems that reduce waste, improve enantioselectivity, and use less hazardous materials.

Photoredox Catalysis: A prominent emerging strategy is the use of visible-light photoredox catalysis for C-H functionalization. nsf.gov This method offers a green alternative by enabling reactions under mild conditions. nsf.gov Recent research has highlighted the development of purely organic photocatalysts, which avoid the cost and potential toxicity associated with traditional transition-metal catalysts like iridium or tin. mdpi.com These organic catalysts can be synthesized from renewable materials, further boosting the sustainability of the process. mdpi.com The successful adaptation of these reactions from batch to continuous flow conditions also represents a significant advantage. nsf.govmdpi.com

Biocatalysis: Another key avenue is the application of biocatalysis, which uses enzymes to achieve high selectivity and efficiency. For chiral molecules, enzymes can offer enantioselectivities exceeding 99% under mild aqueous conditions, often eliminating the need for protecting groups and reducing by-products. Specifically for piperazine (B1678402) and related heterocyclic structures, ketoreductases (KREDs) have been used to produce chiral synthons with high optical purity. researchgate.net Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), have also been employed to resolve racemic mixtures of piperazine intermediates, selectively leaving the desired (R)-isomer.

Scalable Chiral Synthesis: Researchers are also developing practical and scalable routes that begin from readily available chiral precursors, such as α-amino acids, to generate enantiomerically pure substituted piperazines in a few efficient steps. rsc.org

Table 1: Comparison of Synthetic Methodologies for Chiral Piperazines

| Feature | Traditional Methods | Photoredox Catalysis | Biocatalysis |

|---|---|---|---|

| Catalyst | Often stoichiometric reagents or heavy metals | Photocatalysts (e.g., Iridium, Organic Dyes) mdpi.com | Enzymes (e.g., Lipases, Ketoreductases) researchgate.net |

| Reaction Conditions | Often harsh (high temperatures, strong bases/acids) | Mild (room temperature, visible light) nsf.gov | Mild (near-neutral pH, low temperatures) |

| Sustainability | High waste, potential for toxic by-products | Greener, especially with organic catalysts; avoids toxic reagents mdpi.com | Highly sustainable, uses renewable catalysts, aqueous media |

| Enantioselectivity | Often requires chiral resolution or complex asymmetric steps | Can be highly selective depending on the system | Excellent (>99% e.e. often achievable) |

| Key Advantage | Established and well-understood | High functional group tolerance, novel reactivity | Unparalleled selectivity, environmentally friendly |

Expanded Applications Beyond Traditional Medicinal Chemistry

While this compound and its derivatives are primarily recognized as crucial intermediates in medicinal chemistry—notably for developing antagonists or agonists for dopamine (B1211576) and serotonin (B10506) receptors —emerging research is broadening their potential applications. The inherent structural and chemical properties of the piperazine ring make it a versatile scaffold for diverse functionalities. mdpi.comresearchgate.net

Emerging Therapeutic Fields: One of the most promising new areas is the development of piperazine derivatives as radiation countermeasures. nih.gov Studies have identified certain piperazine compounds that exhibit significant radioprotective effects, protecting against radiation-induced apoptosis. nih.gov This represents a critical expansion from its traditional use in CNS and oncology drug discovery.

Advanced Drug Delivery: The piperazine scaffold is also being investigated for its role in enhancing drug delivery. Simple hydrocarbon-substituted piperazines have been shown to act as transepithelial permeation enhancers, which could help improve the oral bioavailability of macromolecular drugs that otherwise struggle to cross the intestinal epithelium. nih.gov

Other Potential Areas: The versatility of the piperazine moiety suggests potential in fields like materials science, where it could be incorporated into polymers or functional materials, or in catalysis, where it could serve as a chiral ligand for metal complexes. Although specific research into this compound for these non-medicinal roles is still nascent, the well-established chemistry of piperazines makes this a logical and promising direction for future exploration.

Table 2: Current and Emerging Application Areas for Piperazine Derivatives

| Application Area | Description | Status | Relevant Compounds/Derivatives |

|---|---|---|---|

| Medicinal Chemistry (CNS) | Intermediate for antipsychotic and antidepressant agents targeting dopamine/serotonin receptors. | Established | Derivatives of this compound |

| Medicinal Chemistry (Oncology) | Key building block for various kinase inhibitors used in cancer therapy. mdpi.com | Established | Imatinib, numerous other approved drugs mdpi.com |

| Radiation Countermeasures | Development of radioprotective agents to mitigate the harmful effects of ionizing radiation. nih.gov | Emerging | 1-(2-hydroxyethyl)piperazine derivatives nih.gov |

| Drug Delivery | Use as chemical permeation enhancers to improve absorption of other drugs across cellular barriers. nih.gov | Emerging | Simple substituted piperazines nih.gov |

| Materials Science | Potential incorporation into novel polymers or functional materials. | Exploratory | General piperazine scaffolds |

Integration into Automated Synthesis Platforms and Flow Chemistry

The shift towards automation and continuous manufacturing is revolutionizing the pharmaceutical industry, and the synthesis of piperazine-based compounds is no exception. Integrating the synthesis of this compound and its derivatives into automated and flow chemistry platforms offers substantial improvements in efficiency, safety, and scalability. technologynetworks.com

Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, provides superior control over reaction parameters like temperature and mixing compared to traditional batch processing. technologynetworks.com This technology is particularly advantageous for handling hazardous reagents or intermediates and for scaling up reactions without extensive re-optimization. nsf.gov

Recent studies have demonstrated the successful machine-assisted, multi-step flow synthesis of related compounds like piperazine-2-carboxamide (B1304950) using heterogeneous catalysts in compact reactor systems. beilstein-journals.orgresearchgate.net These automated setups can be controlled by simple, low-cost computers, making the technology more accessible for research laboratories. beilstein-journals.org The ability to seamlessly integrate synthesis with in-line purification and analysis dramatically accelerates the discovery process. technologynetworks.com

For a versatile building block like this compound, these platforms are invaluable for rapidly creating large libraries of derivatives for structure-activity relationship (SAR) studies. nih.gov By automating the repetitive steps of coupling and modification, researchers can efficiently explore a wide chemical space to optimize compounds for specific biological targets. chemicalbook.com

Table 3: Comparison of Batch vs. Flow Chemistry for Piperazine Synthesis

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Process Type | Reactions performed in discrete volumes in a single vessel. | Reactions performed in a continuous stream through a reactor. technologynetworks.com |

| Heat & Mass Transfer | Often inefficient, leading to hotspots and poor mixing. | Highly efficient due to high surface-area-to-volume ratio. technologynetworks.com |

| Safety | Handling large quantities of hazardous materials can be risky. | Smaller reaction volumes at any given time enhance safety. nsf.gov |

| Scalability | Scaling up often requires significant process re-optimization. | Scalability is achieved by running the system for a longer duration. nsf.gov |

| Automation & Integration | Can be automated, but integration of multiple steps is complex. | Easily integrated into multi-step, automated synthesis and analysis platforms. technologynetworks.combeilstein-journals.org |

| Application Example | Traditional lab-scale synthesis of piperazine derivatives. | Automated synthesis of piperazine-2-carboxamide. beilstein-journals.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。